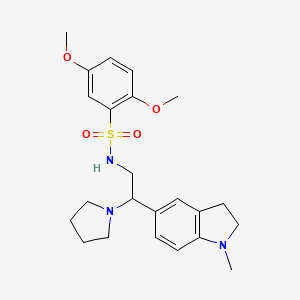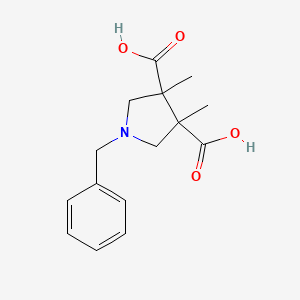
1-benzyl-3,4-dimethyl-pyrrolidine-3,4-dicarboxylic Acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“1-benzyl-3,4-dimethyl-pyrrolidine-3,4-dicarboxylic Acid” is a chemical compound with the molecular formula C15H19NO4 . It is a derivative of pyrrolidine, a five-membered nitrogen heterocycle .
Molecular Structure Analysis
The molecular structure of “1-benzyl-3,4-dimethyl-pyrrolidine-3,4-dicarboxylic Acid” includes a pyrrolidine ring, which is a five-membered nitrogen heterocycle. The structure also includes benzyl and carboxylic acid functional groups . The pyrrolidine ring contributes to the stereochemistry of the molecule and allows efficient exploration of the pharmacophore space due to sp3-hybridization .科学的研究の応用
Crystal Engineering and Supramolecular Assemblies
A study by Arora and Pedireddi (2003) focused on the crystal engineering of supramolecular assemblies using aza donor molecules and benzenetetracarboxylic acid derivatives. These complexes demonstrate diverse structural arrangements, including host-guest systems and infinite molecular tapes, showcasing the potential for designing novel molecular architectures (K. Arora & V. Pedireddi, 2003).
Selective Gas Adsorption
Sen et al. (2014) reported on the construction of charged metal-organic frameworks (MOFs) using rigid and angular tetracarboxylic acids for selective gas adsorption. These frameworks exhibit selective CO2 adsorption over N2 and CH4, highlighting their potential for gas separation and environmental cleanup applications (Susan Sen et al., 2014).
Reactivity with Carboxylic Acids
Hirose and Tanaka (1977) investigated the reaction of pyridine bases with aliphatic monocarboxylic acids, revealing insights into the formation of complexes in benzene. This study contributes to understanding the interaction dynamics between pyridine derivatives and carboxylic acids, which is crucial for synthesizing new chemical entities (K. Hirose & Motoharu Tanaka, 1977).
Intramolecular Hydrogen Bonding
Monkman et al. (2002) explored the effects of protonation on the structural and spectroscopic properties of certain benzene derivatives, demonstrating how intramolecular hydrogen bonding can control chain structure and luminescence in heteroatomic conjugated polymers. This research offers a pathway to tune the properties of polymeric materials for various applications (A. Monkman et al., 2002).
Electrochemical Behavior
Carelli et al. (1980) studied the electrochemical behavior of 1-benzyl-3-carbamoylpyridinium chloride, a NAD+ model compound. The findings provide insights into the electrochemical reduction process and its implications for developing electrochemical sensors or energy storage devices (I. Carelli et al., 1980).
特性
IUPAC Name |
1-benzyl-3,4-dimethylpyrrolidine-3,4-dicarboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19NO4/c1-14(12(17)18)9-16(10-15(14,2)13(19)20)8-11-6-4-3-5-7-11/h3-7H,8-10H2,1-2H3,(H,17,18)(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RHJZEEUTPSIPKN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CN(CC1(C)C(=O)O)CC2=CC=CC=C2)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Ethyl 4-({[(5-{[(4-chlorophenoxy)acetyl]amino}-1,3,4-thiadiazol-2-yl)sulfanyl]acetyl}amino)benzoate](/img/structure/B2649632.png)
![8-[(4-benzylpiperidin-1-yl)methyl]-7-(4-fluorobenzyl)-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B2649634.png)
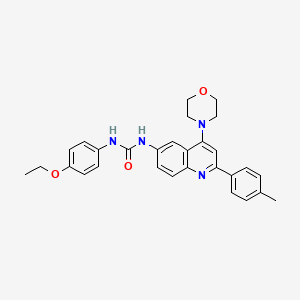
![4-((4-bromobenzyl)thio)-1-(pyridin-2-ylmethyl)-6,7-dihydro-1H-cyclopenta[d]pyrimidin-2(5H)-one](/img/structure/B2649637.png)

![(E)-1-(4-benzylpiperazino)-3-{4-[(4-bromobenzyl)oxy]phenyl}-2-propen-1-one](/img/structure/B2649641.png)

![2-[3-(Chlorosulfonyl)phenyl]acetic acid](/img/structure/B2649643.png)
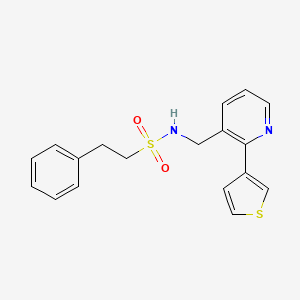
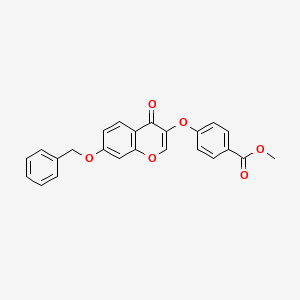
![(2E)-6-hydroxy-2-[(2,3,4-trimethoxyphenyl)methylidene]-1-benzofuran-3-one](/img/structure/B2649649.png)
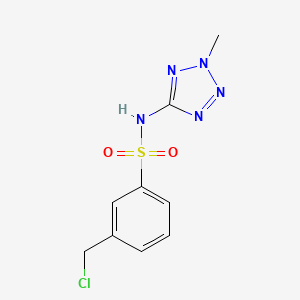
![N1-(5,5-dioxido-2-phenyl-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-N2-(pyridin-2-ylmethyl)oxalamide](/img/structure/B2649651.png)
